molecular formula C16H19FN2O4 B2360141 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate CAS No. 871544-73-9

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate

Cat. No. B2360141
CAS RN: 871544-73-9
M. Wt: 322.336
InChI Key: ZGXVKHKFXIQVFT-UHFFFAOYSA-N
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate, also known as FMOC-Val-Cit-PAB-MMAE, is a potent cytotoxic drug used in cancer treatment. It belongs to the class of antibody-drug conjugates (ADCs) that target cancer cells specifically. The use of ADCs has shown promising results in cancer therapy due to their ability to deliver cytotoxic drugs directly to cancer cells, reducing the side effects of chemotherapy.

Mechanism of Action

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE targets cancer cells specifically through the peptide, Val-Cit, which binds to a receptor overexpressed on cancer cells. Once the ADC is internalized by the cancer cell, the cytotoxic drug, MMAE, is released, leading to cell death.
Biochemical and Physiological Effects
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits microtubule formation, which is essential for cell division, leading to cell cycle arrest. In addition, it has been shown to have an anti-angiogenic effect, preventing the growth of new blood vessels that supply nutrients to the tumor.

Advantages and Limitations for Lab Experiments

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE has several advantages for lab experiments, including its high potency and specificity for cancer cells. It also has a low toxicity profile, making it suitable for in vivo studies. However, its synthesis is complex and requires specialized equipment and expertise. In addition, its high cost may limit its use in some experiments.

Future Directions

For research include the optimization of the synthesis process to reduce costs and increase yields. In addition, the development of new ADCs targeting different cancer types and receptors is a promising area of research. Finally, the combination of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE with other cancer therapies, such as immunotherapy, may further enhance its efficacy.

Synthesis Methods

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE is synthesized through a series of chemical reactions. The synthesis process involves the coupling of the cytotoxic drug, MMAE, to a linker, PAB, which is then conjugated to a peptide, Val-Cit, that targets cancer cells. The peptide is protected by the FMOC group during the synthesis process, which is removed at the end to obtain the final product.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate-PAB-MMAE has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has shown high efficacy against various cancer cell lines, including breast, lung, and ovarian cancer. It has also demonstrated a low toxicity profile, making it a promising candidate for clinical trials.

properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-10(2)16(3,9-18)19-14(20)8-23-15(21)12-6-5-11(22-4)7-13(12)17/h5-7,10H,8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXVKHKFXIQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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